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Compound of Interest

Compound Name: 3-Bromo-6-nitrodurene

Cat. No.: B1266927 Get Quote

3-Bromo-6-nitrodurene, a substituted aromatic compound, represents a class of molecules

with potential applications in medicinal chemistry and materials science. The introduction of a

bromine atom and a nitro group to the durene (1,2,4,5-tetramethylbenzene) scaffold can

significantly influence its physicochemical properties, including its reactivity, lipophilicity, and

intermolecular interactions. A definitive understanding of its three-dimensional atomic

arrangement through crystal structure analysis is paramount for several reasons:

Structure-Activity Relationship (SAR) Studies: In drug discovery, the precise molecular

geometry and intermolecular interactions are critical for understanding how a molecule

interacts with its biological target.

Polymorphism and Solid-State Properties: The crystal packing arrangement dictates

properties such as solubility, stability, and bioavailability of active pharmaceutical ingredients

(APIs).

Crystal Engineering: Knowledge of the supramolecular synthons driven by halogen and nitro

functionalities allows for the rational design of new materials with desired properties.

This guide will delineate a systematic approach to the crystal structure determination of 3-
Bromo-6-nitrodurene, from synthesis and crystallization to the final analysis of its structural

features.
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Synthesis and Crystallization: The Foundation of
Analysis
A plausible synthetic route to 3-Bromo-6-nitrodurene involves the nitration of 3-bromodurene.

The starting 3-bromodurene can be prepared via electrophilic bromination of durene.

Synthesis Protocol
Bromination of Durene: Durene is treated with a brominating agent such as N-

bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, often with a radical

initiator like benzoyl peroxide.

Nitration of 3-Bromodurene: The resulting 3-bromodurene is then carefully nitrated using a

mixture of concentrated nitric acid and sulfuric acid at low temperatures to regioselectively

introduce the nitro group at the 6-position.[1] The reaction is typically quenched with ice

water, and the crude product is purified by recrystallization or column chromatography.

Achieving X-ray Quality Crystals
The cornerstone of single-crystal X-ray diffraction is the availability of a high-quality single

crystal. For small organic molecules like 3-Bromo-6-nitrodurene, several crystallization

techniques can be employed:

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol,

acetone, or a mixture) is allowed to evaporate slowly at room temperature.

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a

sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor

into the solution reduces the solubility of the compound, promoting crystal growth.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is

slowly cooled to induce crystallization.

The choice of solvent is critical and often determined empirically. A good crystallization solvent

is one in which the compound is moderately soluble.
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Single-Crystal X-ray Diffraction: Unveiling the
Atomic Arrangement
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional

structure of a molecule at atomic resolution.[2][3][4][5]

Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction

analysis.
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Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction
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Caption: A flowchart illustrating the key stages of crystal structure analysis.
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Detailed Methodologies
Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a

goniometer head.[2] Data is collected using a modern CCD or CMOS area detector-based

diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-

ray source.[2] To minimize thermal vibrations and obtain higher resolution data, data collection

is usually performed at low temperatures (e.g., 100 K) using a cryostream.[2]

Data Processing: The raw diffraction images are processed to integrate the intensities of the

reflections. This is followed by data reduction, which includes corrections for Lorentz and

polarization effects, and an empirical absorption correction based on multi-scan

measurements. The space group is determined from the systematic absences in the diffraction

data.

Structure Solution and Refinement: The crystal structure is typically solved using direct

methods or Patterson synthesis, which provide initial phases for the structure factors. The

resulting electron density map reveals the positions of the heavier atoms (like Br). Subsequent

difference Fourier maps reveal the positions of the lighter atoms (C, N, O). The structural model

is then refined by full-matrix least-squares on F², which minimizes the difference between the

observed and calculated structure factors. Anisotropic displacement parameters are refined for

all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and

refined using a riding model.

Analysis of the Crystal Structure of 3-Bromo-6-
nitrodurene
The refined crystal structure provides a wealth of information about the molecule's geometry

and its interactions in the solid state.

Hypothetical Crystallographic Data
The following table summarizes the kind of crystallographic data that would be obtained for 3-
Bromo-6-nitrodurene.
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Parameter Hypothetical Value

Chemical formula C₁₀H₁₂BrNO₂

Formula weight 258.11 g/mol

Crystal system Monoclinic

Space group P2₁/c

a, b, c (Å) a = 8.5, b = 12.0, c = 10.5

α, β, γ (°) α = 90, β = 105, γ = 90

Volume (Å³) 1035

Z 4

Density (calculated) 1.65 g/cm³

Absorption coefficient (μ) 3.5 mm⁻¹

F(000) 528

R_int 0.04

Final R indices [I>2σ(I)] R₁ = 0.05, wR₂ = 0.12

Goodness-of-fit on F² 1.05

Molecular Geometry
The analysis will reveal precise bond lengths, bond angles, and torsion angles. The durene ring

is expected to be nearly planar, though some distortion may be induced by the bulky

substituents. The nitro group may be twisted out of the plane of the benzene ring.

Intermolecular Interactions and Crystal Packing
The presence of a bromine atom and a nitro group suggests the likelihood of specific and

directional intermolecular interactions that govern the crystal packing.

Halogen Bonding: The electrophilic region on the bromine atom (σ-hole) can interact with the

nucleophilic oxygen atoms of the nitro group of an adjacent molecule (C-Br···O=N). This type
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of interaction is a powerful tool in crystal engineering.[6][7][8]

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking

interactions, contributing to the overall stability of the crystal lattice.[9]

C-H···O Hydrogen Bonds: The methyl hydrogens or the aromatic hydrogen can form weak

hydrogen bonds with the oxygen atoms of the nitro group.[9][10]

The interplay of these interactions will determine the overall supramolecular architecture.

Figure 2: Schematic of Potential Intermolecular Interactions
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Caption: A diagram illustrating potential intermolecular interactions in the crystal lattice.
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Conclusion
The crystal structure analysis of 3-Bromo-6-nitrodurene provides indispensable information

for understanding its fundamental chemical and physical properties. The detailed structural

data, including molecular geometry and intermolecular interactions, are crucial for rational drug

design, the development of new materials, and understanding polymorphism. The

methodologies outlined in this guide represent a robust and reliable approach to obtaining high-

quality structural data for small organic molecules, thereby enabling their full potential to be

realized in various scientific and industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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